molecular formula C16H15Cl2NOS B5515783 N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5515783
M. Wt: 340.3 g/mol
InChI Key: JAWUEOVQCLMXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-METHYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C16H15Cl2NOS and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide is 339.0251407 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Metabolism and Safety Evaluation

Research on chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, highlights the significance of understanding the metabolic pathways of these compounds in human and animal models. Studies have shown that these herbicides undergo complex metabolic processes involving the liver microsomes of rats and humans, leading to the formation of various metabolites. The metabolic pathways are critical for assessing the safety and environmental impact of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Detoxification and Phytotoxicity

The initial metabolism of acetochlor in plant seedlings demonstrates the role of metabolism in the selective phytotoxicity of herbicides. Tolerant species can detoxify the herbicide more efficiently than susceptible species, suggesting that metabolic pathways are key to developing herbicide resistance in crops (Breaux, 1987).

Pharmaceutical Applications

Research into the development of novel compounds for therapeutic applications is another area of interest. For example, compounds with the core structure of chloroacetamide have been studied for their anticancer properties. Synthesis and evaluation of derivatives, such as thiazole derivatives, have shown potential in cancer treatment by targeting specific cancer cell lines, indicating the versatility of chloroacetamide structures in drug development (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Environmental Impact Assessment

Understanding the environmental fate of chloroacetamide herbicides is crucial for assessing their impact on water systems. Studies on the occurrence of acetochlor in the hydrologic system have documented its presence in rainwater and streams, highlighting the need for monitoring and managing the environmental distribution of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).

Future Directions

Given the limited information available on “2-[(2-chlorobenzyl)thio]-N-(3-chloro-4-methylphenyl)acetamide”, future research could focus on elucidating its synthesis, chemical properties, and potential biological activities. This could involve experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-11-6-7-13(8-15(11)18)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWUEOVQCLMXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSCC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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